Atorvastatin strontium

Description

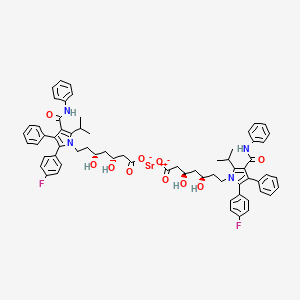

Structure

3D Structure of Parent

Properties

CAS No. |

1072903-92-4 |

|---|---|

Molecular Formula |

C66H68F2N4O10Sr |

Molecular Weight |

1202.9 g/mol |

IUPAC Name |

strontium bis((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate) |

InChI |

InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |

InChI Key |

GPNFRRPXCRWXHN-MNSAWQCASA-L |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |

Origin of Product |

United States |

Foundational & Exploratory

Atorvastatin Strontium: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the management of hypercholesterolemia. While the calcium salt of atorvastatin is the most common formulation, the strontium salt presents an alternative with distinct physicochemical properties. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of atorvastatin strontium. It details experimental protocols for the preparation of various amorphous and crystalline forms and outlines the analytical methodologies for their characterization, including spectroscopic, thermal, and chromatographic techniques. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams. This document serves as a vital resource for researchers and professionals engaged in the development and analysis of atorvastatin-based active pharmaceutical ingredients (APIs).

Introduction

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, atorvastatin effectively reduces levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides in the blood.[3] While atorvastatin calcium is the most widely used salt form, research into alternative salt forms like this compound is driven by the potential for improved physicochemical properties such as solubility, stability, and bioavailability.[2] The synthesis and characterization of different solid-state forms of this compound, including various polymorphs and amorphous forms, are critical for understanding its performance and for the development of robust pharmaceutical formulations.

This guide provides a detailed technical overview of the synthesis of this compound and the analytical techniques employed for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the reaction of an atorvastatin salt with a strontium source or the direct reaction of atorvastatin lactone with a strontium base. The resulting product can be isolated in amorphous or various crystalline forms depending on the reaction and crystallization conditions.

A general workflow for the synthesis of different forms of this compound is depicted below.

References

- 1. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance [mdpi.com]

- 3. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Atorvastatin Strontium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its primary therapeutic application is in the management of hypercholesterolemia and the prevention of cardiovascular diseases. While most commonly formulated as a calcium salt, the strontium salt of atorvastatin has been developed, demonstrating enhanced physicochemical properties such as improved solubility and stability. This technical guide provides an in-depth overview of the core physicochemical properties of Atorvastatin strontium, complete with experimental methodologies and relevant data to support drug development and research activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These identifiers are crucial for the accurate characterization and documentation of the active pharmaceutical ingredient (API).

| Property | Value | Source |

| IUPAC Name | strontium;bis((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate) | [1] |

| Molecular Formula | C₆₆H₆₈F₂N₄O₁₀Sr | [1][2] |

| Molecular Weight | 1202.90 g/mol | [1][2] |

| CAS Number | 1072903-92-4 | [2][3] |

| Appearance | White to off-white crystalline or amorphous powder | [4][5] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. This compound exhibits improved aqueous solubility compared to its calcium counterpart, which can be advantageous for formulation development.[4][6]

| Solvent/Medium | Solubility |

| Deionized Water | ~2 times higher than Atorvastatin calcium trihydrate[6][7] |

| Phosphate Buffer (pH 6.8) | Significantly higher than Atorvastatin calcium trihydrate[6] |

| Methanol | Freely Soluble[5] |

| Ethanol | Slightly Soluble[5] |

| Acetonitrile | Very Slightly Soluble[5] |

| Aqueous Solutions (pH ≤ 4) | Insoluble[5] |

Experimental Protocol: Saturation Solubility Determination

The saturation solubility of this compound can be determined using the shake-flask method.[8][9][10]

-

Preparation: An excess amount of this compound is added to a known volume (e.g., 10 mL) of the desired solvent (e.g., deionized water, phosphate buffer) in a sealed conical flask or vial.

-

Equilibration: The flasks are agitated on a rotary shaker or magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][11]

-

Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of the dissolved drug in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry at the λmax of atorvastatin (around 241-247 nm).[9][12] The solution may require appropriate dilution to fall within the linear range of the analytical method.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These forms can have different physicochemical properties, including solubility, melting point, and stability. This compound exists in various crystalline forms (designated as Form I, II, III, IV, etc.) as well as an amorphous form.[4][6] The specific polymorphic form obtained depends on the crystallization conditions.[4]

| Polymorphic Form | Key X-Ray Powder Diffraction (XRPD) Peaks (2θ ±0.2°) |

| Form I (Pentahydrate) | 4.0, 4.8, 5.9, 6.5, 7.3, 7.8, 8.8, 9.5, 9.8, 10.2, 11.6, 14.7, 17.5, 18.9, 19.5, 19.8, 20.2, 21.3, 22.7, 23.1, 24.3, 25.6, 26.3[4] |

| Form IV | 3.8, 5.2, 5.8, 6.2, 7.6, 8.1, 9.2, 10.3, 11.9, 15.5, 18.1, 19.8, 20.7, 21.1, 22.1, 23.2, 24.3, 26.3[4] |

| Amorphous | Characterized by the absence of distinct peaks, showing broad humps.[6][13] |

Experimental Protocol: Characterization of Polymorphs by XRPD

X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and differentiating polymorphs.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrument Setup: The analysis is performed using an X-ray diffractometer, typically with Copper Kα radiation (λ ≈ 1.54 Å).[13]

-

Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 3° to 30°).

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are unique to a specific crystalline form and serve as its fingerprint.

Thermal Properties and Stability

Thermal analysis provides critical information about the melting point, dehydration, and decomposition of an API. While specific data for this compound is limited, data from the extensively studied Atorvastatin calcium provides a valuable reference. Atorvastatin calcium trihydrate typically shows a melting endotherm around 156-163°C.[14][15][16][17] Patents suggest that this compound possesses good thermal stability.[4][6]

| Thermal Analysis Technique | Observation for Atorvastatin Salts |

| Differential Scanning Calorimetry (DSC) | For hydrated forms, shows a broad endotherm corresponding to water loss, followed by a sharp endotherm indicating the melting point.[14][16] |

| Thermogravimetric Analysis (TGA) | For hydrated forms, shows a stepwise weight loss corresponding to the removal of loosely bound water and water of hydration, followed by decomposition at higher temperatures (above ~200°C).[14][18] |

Experimental Protocol: Thermal Analysis by DSC and TGA

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed into an aluminum pan.[14]

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10°C or 20°C per minute) under an inert nitrogen atmosphere.[14][16] The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

-

TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass of the substance is measured as a function of temperature. This is used to quantify water content and determine the onset of thermal decomposition.

Chemical Stability

Atorvastatin is susceptible to degradation under stress conditions, particularly hydrolysis in acidic and basic environments, and oxidation.[19] Stability-indicating analytical methods are essential to separate the intact drug from its degradation products.

Experimental Protocol: Forced Degradation Study by HPLC

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[19][20][21]

-

Method: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is used. A typical setup might include a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile/methanol).[19][22][23] Detection is typically performed using a UV detector at a suitable wavelength (e.g., 242 nm or 266 nm).[19][20]

-

Stress Conditions:

-

Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 M HCl) at room or elevated temperature for a defined period.[20][21]

-

Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 M NaOH).[21]

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂).[20][21]

-

Thermal Degradation: The solid drug or drug solution is exposed to dry heat (e.g., 80-100°C).[19][20]

-

Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.

-

-

Analysis: Samples from each stress condition are analyzed by the HPLC method to quantify the remaining parent drug and to observe the formation of degradation products. The method's ability to resolve the drug peak from all degradation product peaks demonstrates its specificity.

Visualizations

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the liver's cholesterol synthesis pathway. This inhibition leads to a cascade of events culminating in reduced levels of circulating LDL cholesterol.

Caption: Atorvastatin competitively inhibits HMG-CoA reductase, reducing cholesterol synthesis.

General Workflow for Physicochemical Characterization of an API

The characterization of a new API salt like this compound follows a structured workflow to ensure all critical properties are thoroughly evaluated.

Caption: A logical workflow for the physicochemical characterization of a new API salt.

References

- 1. This compound | C66H68F2N4O10Sr | CID 24875347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound CAS#: 1072903-92-4 [m.chemicalbook.com]

- 4. WO2008093951A1 - this compound salt and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. CA2675996A1 - this compound salt and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 7. KR100878140B1 - Strontium salt of atorvastatin or a hydrate thereof, and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. US7411075B1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]

- 14. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nveo.org [nveo.org]

- 16. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ajpamc.com [ajpamc.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. journal.appconnect.in [journal.appconnect.in]

- 23. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Atorvastatin Strontium: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a synthetic lipid-lowering agent, is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] While the calcium salt of atorvastatin is the most common formulation, the strontium salt offers alternative physicochemical properties that are of interest in drug development.[3][4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, and bioavailability.[5][6] Crystalline forms are generally favored for their stability and purity, whereas amorphous forms can offer advantages in terms of solubility.[5][7] This technical guide provides an in-depth overview of the known crystalline forms (polymorphs) and the amorphous form of atorvastatin strontium, presenting key characterization data and experimental methodologies.

Polymorphic Forms of this compound

Several polymorphic forms of this compound have been identified, primarily designated as Forms I, II, III, and IV, in addition to an amorphous form.[3][4] The primary analytical technique for distinguishing these solid-state forms is X-ray powder diffraction (XRPD), which provides a unique fingerprint for each crystalline structure based on the scattering of X-rays by the crystal lattice.

Data Presentation: X-ray Powder Diffraction (XRPD) Data

The following tables summarize the characteristic XRPD peaks for the known polymorphic forms of this compound, as reported in the literature. The data is presented as 2θ values, which correspond to the diffraction angles of the X-rays.

Table 1: Characteristic XRPD Peaks for this compound Form I [3][4]

| 2θ (±0.2°) |

| 4.0 |

| 4.8 |

| 5.9 |

| 6.5 |

| 7.3 |

| 7.8 |

| 8.8 |

| 9.5 |

| 9.8 |

| 10.2 |

| 11.6 |

| 14.7 |

| 17.5 |

| 18.9 |

| 19.5 |

| 19.8 |

| 20.2 |

| 21.3 |

| 22.7 |

| 23.1 |

| 24.3 |

| 25.6 |

| 26.3 |

Table 2: Characteristic XRPD Peaks for this compound Form II [3][4]

| 2θ (±0.2°) |

| 4.0 |

| 5.0 |

| 6.4 |

| 8.0 |

| 10.0 |

| 10.3 |

| 12.7 |

| 13.0 |

| 16.6 |

| 18.6 |

| 19.1 |

| 20.0 |

| 21.8 |

| 22.2 |

Table 3: Characteristic XRPD Peaks for this compound Form III [3][4]

| 2θ (±0.2°) |

| 3.8 |

| 5.2 |

| 6.2 |

| 7.9 |

| 10.7 |

| 19.7 |

| 24.0 |

Table 4: Characteristic XRPD Peaks for this compound Form IV [3][4]

| 2θ (±0.2°) |

| 3.8 |

| 5.2 |

| 5.8 |

| 6.2 |

| 7.6 |

| 8.1 |

| 9.2 |

| 10.3 |

| 11.9 |

| 15.5 |

| 18.1 |

| 19.8 |

| 20.7 |

| 21.1 |

| 22.1 |

| 23.2 |

| 24.3 |

| 26.3 |

Amorphous this compound

The amorphous form of this compound does not exhibit any distinct, sharp peaks in its XRPD spectrum, instead showing a broad halo pattern.[3][4] This lack of long-range molecular order results in different physicochemical properties compared to its crystalline counterparts, often leading to higher solubility.[5]

Experimental Protocols

Detailed experimental protocols for the preparation and characterization of this compound polymorphs are crucial for reproducible research and development. The following sections provide methodologies based on available literature and standard pharmaceutical analysis practices.

Preparation of this compound Polymorphs

The generation of different polymorphic forms is highly dependent on the crystallization conditions.

Preparation of Crystalline Form I: [4] Crystalline Form I of this compound can be prepared by reacting atorvastatin lactone with strontium hydroxide in a mixture of t-butyl methyl ether, acetone, and water. The subsequent addition of a strontium acetate solution at an elevated temperature (e.g., 50°C) followed by cooling promotes the crystallization of Form I.

Preparation of Crystalline Form II: [4] Form II can be obtained by drying Crystalline Form I under reduced pressure until the moisture content is significantly lowered (e.g., to 2% or less).

Preparation of Crystalline Form III: [4] The preparation of Form III involves the reaction of atorvastatin lactone with strontium hydroxide in a solvent system of t-butyl methyl ether and methanol, followed by the addition of water.

Preparation of Crystalline Form IV: [4] Crystalline Form IV can be prepared by suspending Form III in a mixture of acetonitrile, water, and t-butyl methyl ether and stirring at an elevated temperature (e.g., 55-60°C) for an extended period.

Preparation of Amorphous Form: [3] Amorphous this compound can be prepared by dissolving atorvastatin sodium in a mixture of an organic solvent (e.g., acetone) and water, followed by the addition of a reactive strontium salt solution. The resulting precipitate is then filtered and dried.

Characterization Methods

X-ray Powder Diffraction (XRPD) XRPD is the primary technique for identifying and differentiating polymorphs.

-

Instrument: A standard laboratory X-ray powder diffractometer.

-

Radiation Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.[3]

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Scan Range (2θ): Typically scanned over a range of 2° to 40°.

-

Scan Speed and Step Size: These parameters should be optimized to obtain good resolution and signal-to-noise ratio. For example, a continuous scan with a step size of 0.02° and a step time of 10 seconds per step.[8]

Differential Scanning Calorimetry (DSC) DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which are often unique for different polymorphs.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Heating Rate: A typical heating rate is 10°C/min.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, with a purge gas flow.

-

Temperature Range: The temperature range should encompass the expected thermal events, for instance, from ambient temperature to a point beyond the melting or decomposition of the substance.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the study of this compound polymorphism.

Conclusion

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. This compound | C66H68F2N4O10Sr | CID 24875347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2675996A1 - this compound salt and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 4. WO2008093951A1 - this compound salt and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 5. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 6. The polymorphism of statins and its effect on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 8. par.nsf.gov [par.nsf.gov]

Atorvastatin Strontium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic statin, is pivotal in the management of dyslipidemia and the prevention of cardiovascular disease. While traditionally available as a calcium salt, the strontium salt formulation represents a novel approach to lipid-lowering therapy. This technical guide provides an in-depth exploration of the mechanism of action of the atorvastatin moiety, which is consistent across its different salt forms. The primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide further elucidates the consequential upregulation of LDL receptors and the subsequent reduction in circulating LDL cholesterol. Beyond its principal lipid-lowering effects, this document details the significant pleiotropic, or cholesterol-independent, effects of atorvastatin, including anti-inflammatory actions, improvement of endothelial function, and stabilization of atherosclerotic plaques. Detailed experimental protocols for assessing these mechanisms are provided, alongside quantitative data from clinical studies and visualizations of key pathways to offer a comprehensive resource for the scientific community.

Primary Mechanism of Action: HMG-CoA Reductase Inhibition

The foundational mechanism of action for atorvastatin strontium is identical to that of atorvastatin calcium, targeting the endogenous cholesterol synthesis pathway.[1][2] The active atorvastatin moiety is a selective, competitive inhibitor of HMG-CoA reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the hepatic synthesis of cholesterol.[3][4]

By inhibiting HMG-CoA reductase, atorvastatin decreases the intracellular synthesis of cholesterol in the liver.[1][4] This reduction in hepatic cholesterol concentration triggers a compensatory response: the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[2][5][6] The increased number of LDL receptors enhances the clearance of LDL particles (often termed "bad" cholesterol) from the bloodstream, thereby lowering plasma LDL-cholesterol levels.[1][2][4] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to atorvastatin's active metabolites.[6] The dosage of atorvastatin, rather than the systemic drug concentration, is more closely correlated with the extent of LDL-C reduction.[3][4]

// Invisible edge for layout Atorvastatin -> ReducedCholesterol [style=invis]; } .dot Caption: Inhibition of the HMG-CoA Reductase Pathway by Atorvastatin.

Pharmacokinetics and the Role of the Strontium Salt

Atorvastatin is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1 to 2 hours.[3][7] However, it undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low absolute oral bioavailability of about 14%.[6] The strontium salt of atorvastatin was developed to potentially optimize the drug's pharmacological properties, such as bioavailability and absorption, although the fundamental mechanism of the atorvastatin anion remains unchanged.[1][2] Atorvastatin and its metabolites are primarily eliminated in the bile.[6]

Pleiotropic (Cholesterol-Independent) Effects

Beyond lipid modulation, atorvastatin exhibits several pleiotropic effects that contribute significantly to its cardiovascular benefits.[2] These effects are largely attributed to the inhibition of isoprenoid intermediate synthesis, which is a downstream consequence of HMG-CoA reductase inhibition. Isoprenoids like farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP) are essential for the post-translational modification (prenylation) of intracellular signaling proteins, including Rho, Rac, and Ras. By inhibiting their synthesis, atorvastatin modulates various signaling pathways.

Key pleiotropic effects include:

-

Improving Endothelial Function: Atorvastatin enhances the stability and activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production, which promotes vasodilation and protects the endothelium.

-

Anti-inflammatory Properties: Statins reduce the production of pro-inflammatory cytokines and decrease levels of inflammatory biomarkers, most notably C-reactive protein (CRP).[8] This anti-inflammatory action helps to stabilize atherosclerotic plaques.

-

Stabilization of Atherosclerotic Plaques: Atorvastatin can reduce the lipid content of plaques and inhibit the activity of matrix metalloproteinases, enzymes that can degrade the plaque's fibrous cap, thereby reducing the risk of plaque rupture.

-

Antioxidant Effects: The drug can attenuate oxidative stress within the vasculature.

-

Modulation of Thrombosis: Lipophilic statins like atorvastatin have been shown to have an antithrombotic effect.[9]

Quantitative Data Summary

The clinical efficacy of atorvastatin has been extensively documented. The following tables summarize key quantitative data on its effects on lipid parameters and inflammatory markers.

Table 1: Dose-Dependent Effects of Atorvastatin on Lipid Profile

| Parameter | Dose Range (mg/day) | Mean Reduction (%) | Citation(s) |

| Total Cholesterol | 10 - 80 | 27.0% to 37.9% | [4] |

| LDL Cholesterol | 10 - 80 | 37.1% to 51.7% | [4] |

| VLDL Cholesterol | 40 | 37% | [10] |

| Triglycerides | 10 - 80 | 18.0% to 28.3% | [4] |

| Apolipoprotein B | 40 | 34% | [10] |

Table 2: Effect of Atorvastatin on C-Reactive Protein (CRP)

| Study Population | Dose (mg/day) | Treatment Duration | Mean CRP Reduction (%) | Citation(s) |

| Patients with/at risk for CHD | Various | 3 Months | 32% to 36% | [1] |

| Patients with Type 2 Diabetes | 10 | 1 Year | 32% | [8] |

| Patients with Hyperlipidemia | 80 | 8 Weeks | 28.4% | [2] |

| Patients with Coronary Artery Disease | 80 | - | 36% | [7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of atorvastatin.

HMG-CoA Reductase Activity Assay (In Vitro)

This assay quantifies the inhibitory effect of atorvastatin on its target enzyme by measuring the rate of NADPH oxidation.

-

Objective: To determine the IC50 value of atorvastatin for HMG-CoA reductase.

-

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

-

Materials:

-

Purified recombinant HMG-CoA reductase

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

-

NADPH solution

-

HMG-CoA substrate solution

-

Atorvastatin (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm and 37°C

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of assay buffer, NADPH, HMG-CoA, and various concentrations of atorvastatin.

-

Reaction Setup: In each well of the 96-well plate, add the following in order: assay buffer, NADPH solution, and the test inhibitor (atorvastatin at various concentrations) or solvent control.

-

Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well, except for the "no enzyme" blank.

-

Initiate Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 15-20 seconds for 5-10 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation (ΔOD/min) for each concentration of atorvastatin. Determine the percent inhibition relative to the solvent control and plot against the logarithm of atorvastatin concentration to calculate the IC50 value.

-

Assessment of Endothelial Function (In Vivo)

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation.

-

Objective: To evaluate the effect of atorvastatin treatment on endothelial function in human subjects.

-

Principle: Healthy endothelium responds to an increase in blood flow (shear stress) by releasing nitric oxide, causing the artery to dilate. This dilation can be measured as a percentage change in the artery's diameter.

-

Procedure:

-

Patient Preparation: Subjects fast for at least 8-12 hours and refrain from caffeine, alcohol, and smoking before the measurement. Heart failure medications, if any, are continued at an unchanged dosage.

-

Baseline Measurement: The subject rests in a supine position. The brachial artery is imaged using a high-resolution ultrasound transducer. The baseline diameter of the artery is recorded.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes. This occludes blood flow and creates a state of ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated. This causes a sudden surge of blood flow (reactive hyperemia), which stimulates the endothelium. The diameter of the brachial artery is continuously monitored and recorded for the next 3-5 minutes.

-

Data Analysis: The FMD is calculated as the maximum percentage increase in the artery's diameter from the baseline measurement.

-

Study Design: In a clinical trial setting, FMD is measured at baseline and again after a period of treatment with atorvastatin or placebo to assess the drug's effect.[5][11]

-

Measurement of C-Reactive Protein (CRP)

High-sensitivity CRP (hs-CRP) is a key biomarker of systemic inflammation, and its reduction is an important pleiotropic effect of statins.

-

Objective: To quantify the change in systemic inflammation following atorvastatin therapy.

-

Principle: A blood sample is analyzed using a high-sensitivity immunoturbidimetric or enzyme-linked immunosorbent assay (ELISA) to measure the concentration of CRP.

-

Procedure:

-

Sample Collection: Collect venous blood samples from subjects at baseline and at specified follow-up times (e.g., 1 and 3 months) during treatment with atorvastatin or placebo.[1]

-

Sample Processing: Separate serum or plasma by centrifugation and store frozen at -80°C until analysis.

-

Analysis: Use a commercially available hs-CRP assay kit following the manufacturer's instructions. This typically involves incubating the sample with antibodies specific to CRP and measuring the resulting signal (e.g., turbidity or color change), which is proportional to the CRP concentration.

-

Data Analysis: Compare the hs-CRP concentrations before and after treatment to determine the percentage change. Statistical analysis is used to assess the significance of the reduction in the atorvastatin group compared to the placebo group.[1][12]

-

Conclusion

This compound, through its active atorvastatin moiety, exerts a powerful lipid-lowering effect via the targeted inhibition of HMG-CoA reductase. This primary mechanism is complemented by a suite of beneficial pleiotropic effects that collectively reduce cardiovascular risk by improving endothelial health, suppressing inflammation, and promoting plaque stability. The strontium salt formulation represents an advancement in the drug's delivery and physicochemical properties, while the core mechanisms of action remain a cornerstone of cardiovascular pharmacology. A thorough understanding of these pathways and the methodologies used to study them is essential for ongoing research and the development of next-generation cardiovascular therapies.

References

- 1. Short-term effects of atorvastatin on C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Atorvastatin on Human C Reactive Protein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short‐term statin treatment improves endothelial function and neurohormonal imbalance in normocholesterolaemic patients with non‐ischaemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ahajournals.org [ahajournals.org]

- 6. assaygenie.com [assaygenie.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mybiosource.com [mybiosource.com]

- 10. embarpublishers.com [embarpublishers.com]

- 11. Moderate-dose atorvastatin improves arterial endothelial function in patients with angina pectoris and normal coronary angiogram: a pilot study [archivesofmedicalscience.com]

- 12. Atorvastatin affects C-reactive protein levels in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Atorvastatin Strontium HMG-CoA Reductase Inhibition Assay

Executive Summary

This technical guide provides a comprehensive overview of the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) inhibition assay, with a specific focus on its application for evaluating Atorvastatin Strontium. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1][2] Its inhibition is a cornerstone of modern therapy for hypercholesterolemia.[3] Atorvastatin is a potent inhibitor of this enzyme, and this compound is a novel salt form developed to potentially enhance the drug's pharmacological properties.[4][5] The fundamental mechanism of action, however, remains the competitive inhibition of the HMG-CoA reductase enzyme.[5][6]

This document details the biochemical basis of the assay, provides a step-by-step experimental protocol for its execution, outlines methods for data analysis and interpretation, and presents relevant quantitative data for comparative purposes. It is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and the characterization of HMG-CoA reductase inhibitors.

Mechanism of Action and the Mevalonate Pathway

HMG-CoA reductase catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, which is the committed step in the biosynthesis of cholesterol and other isoprenoids.[2][3] Statins, including atorvastatin, are structural analogs of the HMG-CoA substrate.[3] They act as competitive inhibitors, binding to the active site of the HMGR enzyme.[3][7] This binding sterically hinders the access of the natural substrate, HMG-CoA, thereby halting the downstream production of mevalonate and, consequently, cholesterol.[3][8] The inhibition of hepatic HMGR leads to an upregulation of LDL receptors on liver cells, which increases the clearance of LDL cholesterol from the bloodstream.[9][10]

Core Principles of the Spectrophotometric Assay

The most common method for determining HMG-CoA reductase activity in vitro is a spectrophotometric assay.[2][11] This assay is based on monitoring the consumption of the cofactor NADPH, which exhibits a distinct absorbance maximum at a wavelength of 340 nm.[12] The reaction catalyzed by HMGR is:

HMG-CoA + 2NADPH + 2H+ → Mevalonate + 2NADP+ + CoA-SH[13]

As the enzyme converts HMG-CoA to mevalonate, NADPH is oxidized to NADP+. This oxidation leads to a decrease in absorbance at 340 nm.[14] The rate of this decrease is directly proportional to the enzyme's activity.[15] When an inhibitor like this compound is introduced, the rate of NADPH consumption slows, resulting in a reduced rate of absorbance decline.[15] By comparing the reaction rates in the presence and absence of the inhibitor, one can quantify its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Detailed Experimental Protocol

This protocol is a generalized methodology based on commercially available assay kits and published literature.[12][13][16][17] Researchers should optimize parameters based on their specific enzyme source and laboratory conditions.

Required Materials

-

Reagents:

-

Purified HMG-CoA Reductase (catalytic domain)[13]

-

This compound (test inhibitor)

-

HMG-CoA substrate solution[13]

-

NADPH solution[13]

-

HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate buffer with KCl, EDTA, and DTT)[11][17]

-

Control inhibitor (e.g., Pravastatin or Atorvastatin)[13][16]

-

Appropriate solvent for inhibitor (e.g., DMSO, water)

-

-

Equipment:

Reagent Preparation

-

Assay Buffer: Prepare the 1x Assay Buffer and pre-warm to 37°C before use.[16]

-

NADPH Solution: Reconstitute lyophilized NADPH in assay buffer or ultrapure water to the desired stock concentration. Aliquot and store at -20°C, protected from light. Keep on ice during use.[13][16]

-

HMG-CoA Substrate: Reconstitute HMG-CoA in ultrapure water. Aliquot and store at -20°C. Keep on ice during use.[14][16]

-

HMG-CoA Reductase Enzyme: Reconstitute the enzyme in cold assay buffer. Aliquot and store at -20°C or -80°C as recommended. Always keep the enzyme on ice during the experiment to maintain activity.[12][16]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100X the highest final concentration). Prepare a serial dilution series from this stock to test a range of concentrations.

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design the plate layout to include wells for:

-

Reagent Background (Blank): Contains all components except the enzyme.

-

Enzyme Control (No Inhibitor): Contains all components, including the enzyme and solvent (if applicable), but no inhibitor. This represents 100% enzyme activity.[12]

-

Solvent Control: Contains all components, including the enzyme and the maximum volume of solvent used for the test inhibitor.[12]

-

Test Inhibitor Wells: Contains all components, including the enzyme and varying concentrations of this compound.

-

Positive Control Inhibitor: Contains all components, including the enzyme and a known inhibitor like pravastatin.[13]

-

-

Reagent Addition: The order of addition is critical for obtaining consistent results.[13] A typical order for a 200 µL final reaction volume is:

-

Add Assay Buffer to all wells to bring the volume up.

-

Add 2 µL of the appropriate inhibitor dilution (this compound, pravastatin, or solvent) to the respective wells.[12]

-

Add NADPH solution to all wells.

-

To initiate the reaction, add the HMG-CoA Reductase enzyme to all wells except the Reagent Background wells.

-

Immediately add the HMG-CoA substrate solution to all wells to start the reaction.

-

-

Incubation and Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for a duration of 10-20 minutes.[12][17]

Data Analysis and Interpretation

-

Calculate Reaction Rate: For each well, determine the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve. This represents the rate of NADPH consumption.

-

Correct for Background: Subtract the rate of the Reagent Background from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each concentration of this compound:

% Inhibition = [1 - (RateTest Inhibitor / RateEnzyme Control)] x 100

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[18][19]

Quantitative Data Presentation

The inhibitory potency (IC50) is a critical parameter for comparing different inhibitors. While specific data for this compound is emerging, the values are expected to be in the same nanomolar range as the widely studied Atorvastatin Calcium salt.

Table 1: HMG-CoA Reductase Inhibition by Various Statins

| Compound | IC50 Value | Source Organism / Enzyme | Citation(s) |

|---|---|---|---|

| Atorvastatin | ~7.5 nM | Rat liver microsomes | [9] |

| Pravastatin | 26 nM | Rat liver microsomes | [11] |

| Pravastatin | 40.6 nM | Recombinant Human | [18][19] |

| Fluvastatin | 15 nM | Rat liver microsomes | [11] |

| Rosuvastatin | 7 nM | Rat liver microsomes |[11] |

Table 2: Typical Reaction Component Concentrations

| Component | Final Concentration | Citation(s) |

|---|---|---|

| HMG-CoA (Substrate) | 50 µM - 400 µM | [11][17] |

| NADPH (Cofactor) | 100 µM - 400 µM | [11][17] |

| Microsomal Protein / Enzyme | 200 µg/mL |[11] |

Conclusion

The spectrophotometric HMG-CoA reductase inhibition assay is a robust, reliable, and essential tool for the preclinical evaluation of statins like this compound. By measuring the inhibitor's effect on the rate of NADPH consumption, this assay provides a direct quantitative measure of enzyme inhibition, enabling the determination of IC50 values. The detailed protocol and data analysis workflow presented in this guide offer a framework for researchers to accurately characterize the inhibitory potential of this compound and other novel HMGR inhibitors, facilitating their development as therapeutic agents for managing hypercholesterolemia and reducing cardiovascular risk.

References

- 1. ashpublications.org [ashpublications.org]

- 2. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 3. ovid.com [ovid.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. community.gep.wustl.edu [community.gep.wustl.edu]

- 9. ahajournals.org [ahajournals.org]

- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. abcam.com [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. japsonline.com [japsonline.com]

Atorvastatin Strontium: An In-depth Technical Guide on its Pleiotropic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its well-established lipid-lowering capabilities, atorvastatin exhibits a range of beneficial cardiovascular effects collectively known as pleiotropy. These effects, independent of cholesterol reduction, include improvements in endothelial function, and reductions in inflammation and oxidative stress, contributing significantly to its overall cardiovascular protective profile. This technical guide provides a comprehensive overview of the pleiotropic effects of atorvastatin, with a specific focus on the strontium salt form. While much of the existing research has been conducted on atorvastatin calcium, the strontium salt was developed to potentially enhance the drug's bioavailability.[1] This guide will synthesize the current understanding of atorvastatin's pleiotropic mechanisms, present available quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[1] By blocking this enzyme, atorvastatin reduces the endogenous production of cholesterol in the liver. This, in turn, leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[1]

Pleiotropic Effects of Atorvastatin

The inhibition of the mevalonate pathway not only reduces cholesterol synthesis but also decreases the production of various isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac. The inhibition of the prenylation and subsequent function of these signaling proteins is central to many of atorvastatin's pleiotropic effects.

Improvement of Endothelial Function

A healthy endothelium is crucial for vascular homeostasis, and its dysfunction is a key early event in atherosclerosis. Atorvastatin has been shown to improve endothelial function through several mechanisms, primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-proliferative properties.

-

Upregulation of endothelial Nitric Oxide Synthase (eNOS): Atorvastatin increases the expression and activity of eNOS, the enzyme responsible for producing NO in endothelial cells.[2][3] This effect is partly mediated by the inhibition of the Rho/Rho-kinase (ROCK) pathway. The activation of RhoA/ROCK is known to destabilize eNOS mRNA; thus, its inhibition by atorvastatin leads to increased eNOS expression and NO production.[4]

-

Activation of the Akt/PI3K Pathway: Atorvastatin can also activate the Akt/PI3K signaling pathway, which leads to the phosphorylation and activation of eNOS.[5]

Anti-inflammatory Effects

Inflammation is a critical component in all stages of atherosclerosis. Atorvastatin exhibits potent anti-inflammatory properties, which are mediated through the modulation of key inflammatory signaling pathways.

-

Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a master regulator of inflammatory gene expression. Atorvastatin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][7][8] This inhibition is, in part, a consequence of reduced prenylation of small GTPases that are involved in NF-κB activation.

-

Reduction of High-Sensitivity C-Reactive Protein (hs-CRP): Numerous clinical studies have demonstrated that atorvastatin significantly reduces plasma levels of hs-CRP, a sensitive marker of systemic inflammation and an independent predictor of cardiovascular events.[9][10]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a pivotal role in the pathogenesis of atherosclerosis. Atorvastatin mitigates oxidative stress through multiple mechanisms.

-

Inhibition of NADPH Oxidase: A major source of vascular ROS is the enzyme NADPH oxidase. The activation of this enzyme is dependent on the small GTPase Rac1. By inhibiting the isoprenylation of Rac1, atorvastatin reduces NADPH oxidase activity and subsequent ROS production.[11]

-

Increased Antioxidant Capacity: Preclinical studies suggest that atorvastatin can enhance the expression of antioxidant enzymes. For example, in a dog model of Alzheimer's disease, long-term atorvastatin treatment was associated with an up-regulation of haem oxygenase-1 (HO-1), an enzyme with antioxidant properties, and was linked to reduced oxidative stress in the brain.[12]

Plaque Stabilization

The rupture of vulnerable atherosclerotic plaques is the primary cause of acute coronary syndromes. Atorvastatin contributes to plaque stabilization by modifying its composition.

-

Reduction of Plaque Inflammation: By inhibiting the infiltration of inflammatory cells into the plaque, as discussed earlier, atorvastatin reduces the inflammatory milieu that contributes to plaque instability.[13]

-

Thickening of the Fibrous Cap: Atorvastatin has been shown to increase the collagen content of the fibrous cap, making it more resistant to rupture.[14]

-

Reduction of the Lipid Core: Atorvastatin can reduce the size of the lipid-rich necrotic core within the plaque.[10]

Quantitative Data on Pleiotropic Effects

The following tables summarize quantitative data from selected preclinical and clinical studies on the pleiotropic effects of atorvastatin. It is important to note that the majority of these studies were conducted with atorvastatin calcium.

Table 1: Effect of Atorvastatin on Inflammatory Markers

| Biomarker | Study Population | Atorvastatin Dose | Duration | Baseline Value | Post-treatment Value | Percentage Change | Citation |

| hs-CRP (mg/L) | Patients with stable coronary artery disease | 80 mg/day | 12 weeks | 2.1 | 1.1 | -47.6% | [6] |

| hs-CRP (mg/L) | Patients with acute coronary syndrome | 20 mg/day | 4 weeks | 2.32 ± 0.26 | 0.57 ± 0.16 | -75.4% | [15] |

| hs-CRP (mg/L) | Patients with acute coronary syndrome | 40 mg/day | 3 months | 12.4 | 7.44 | -40% | [16] |

| hs-CRP (mg/L) | Patients with acute coronary syndrome | 20 mg/day | 3 months | 12.1 | 10.5 | -13.3% | [16] |

| IL-6 (pg/mL) | Patients with coronary slow flow | Not specified | Not specified | 18.3 ± 4.5 | 12.6 ± 3.1 | -31.1% | [9] |

| TNF-α (pg/mL) | Patients with ischemic heart failure | 40 mg/day | 4 weeks | Not specified | Not specified | Significant reduction (p=0.01) | [17] |

Table 2: Effect of Atorvastatin on Endothelial Function

| Parameter | Study Population | Atorvastatin Dose | Duration | Baseline FMD (%) | Post-treatment FMD (%) | Absolute Change (%) | Citation |

| FMD (%) | Normocholesterolemic smokers | 80 mg/day | 2 weeks | 8.0 ± 0.6 | 10.5 ± 1.3 | +2.5 | [1] |

| FMD (%) | Patients with ischemic heart failure | 40 mg/day | 4 weeks | Not specified | Not specified | Significant increase (p=0.001) | [17] |

| FMD (%) | Type 2 diabetic patients | 10 mg/day | 4 weeks | 7.7 | 18.3 | +10.6 | [18] |

| RHI | First-degree relatives of patients with premature CAD | 40 mg/day | 6 weeks | Not specified | Not specified | No significant difference vs. placebo | [19] |

Table 3: Effect of Atorvastatin on Oxidative Stress Markers

| Biomarker | Study Population / Model | Atorvastatin Dose | Duration | Effect | Citation |

| 8-isoprostane | Dogs with myxomatous mitral valve disease | Not specified | Not specified | Significant reduction in HF group | [20] |

| Malondialdehyde (MDA) | Diabetic mice with atherosclerosis | Not specified | Not specified | Significant reduction | [14] |

| Oxidative Stress Index | Patients with acute myocardial infarction | 80 mg/day | 4 weeks | Significant reduction | [21] |

| Brain Oxidative Stress | Aged beagles (preclinical AD model) | 80 mg/day | 14.5 months | Significant reduction in lipoperoxidation, protein oxidation, and nitration | [22] |

Table 4: Effect of Atorvastatin on Plaque Stability

| Parameter | Study Population / Model | Atorvastatin Dose | Duration | Effect | Citation |

| Plaque Area | Diabetic mice with atherosclerosis | Not specified | Not specified | Reduced atherosclerotic plaque area | [14] |

| Fibrous Cap Thickness | Patients with unstable angina | 20 mg/day | 12 months | Increased thickness (73 µm) | [23] |

| Plaque Necrosis | Patients with stable atherosclerotic plaques | ≥20 mg/day | Not specified | Prevention of progressive plaque necrosis | [10] |

| Plaque Volume | Patients with stable atherosclerotic plaques | 40-80 mg/day | Not specified | Decreased plaque volume | [10] |

Key Signaling Pathways

The pleiotropic effects of atorvastatin are orchestrated through the modulation of several key intracellular signaling pathways.

Inhibition of Rho/ROCK Signaling Pathway

The inhibition of the mevalonate pathway by atorvastatin reduces the synthesis of GGPP, which is essential for the membrane localization and activation of the small GTPase RhoA. The subsequent inhibition of the RhoA/Rho-kinase (ROCK) pathway has several beneficial downstream effects.

Modulation of the NF-κB Signaling Pathway

Atorvastatin's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling cascade.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of atorvastatin's pleiotropic effects.

Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)

-

Principle: hs-CRP is typically measured using immunoturbidimetric or immunonephelometric assays. These methods are more sensitive than standard CRP assays and can detect the low levels of chronic inflammation associated with cardiovascular risk.

-

Protocol Overview:

-

Sample Collection: Collect whole blood in a serum separator tube.

-

Sample Processing: Centrifuge the blood to separate the serum.

-

Assay: The serum sample is mixed with a reagent containing antibodies specific to CRP. The binding of CRP to the antibodies causes turbidity or light scattering, which is proportional to the CRP concentration.

-

Detection: A turbidimeter or nephelometer measures the change in light transmission or scattered light, respectively.

-

Quantification: The CRP concentration is determined by comparing the sample's reading to a standard curve generated with known concentrations of CRP.

-

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

-

Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. It measures the change in brachial artery diameter in response to an increase in blood flow (shear stress).

-

Protocol Overview:

-

Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. They should refrain from eating, smoking, and consuming caffeine for at least 4-6 hours before the measurement.

-

Baseline Imaging: A high-resolution ultrasound transducer is used to obtain a clear longitudinal image of the brachial artery. Baseline artery diameter and blood flow velocity are recorded.

-

Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Imaging: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored for up to 3 minutes post-deflation.

-

Calculation: FMD is calculated as the percentage change in artery diameter from baseline to its peak diameter during reactive hyperemia.

-

Measurement of Oxidative Stress: Urinary 8-isoprostane

-

Principle: 8-isoprostane is a stable product of lipid peroxidation and a reliable biomarker of oxidative stress. It is commonly measured in urine using enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Protocol Overview (ELISA):

-

Sample Collection: Collect a mid-stream urine sample.

-

Sample Preparation: Urine samples may require purification using solid-phase extraction to remove interfering substances.

-

Competitive ELISA: The prepared urine sample is added to a microplate well coated with antibodies to 8-isoprostane. A known amount of enzyme-labeled 8-isoprostane is also added. The 8-isoprostane in the sample competes with the labeled 8-isoprostane for binding to the antibodies.

-

Washing and Substrate Addition: The wells are washed to remove unbound components. A substrate for the enzyme is added, leading to a color change.

-

Detection and Quantification: The intensity of the color is inversely proportional to the concentration of 8-isoprostane in the sample. The concentration is determined by comparing the absorbance to a standard curve.

-

The Role of the Strontium Salt

Atorvastatin is most commonly available as a calcium salt. The development of atorvastatin strontium was driven by the potential to improve the drug's physicochemical properties, such as its stability and bioavailability.[24] While the fundamental mechanism of HMG-CoA reductase inhibition is the same for both salts, an enhanced bioavailability of this compound could theoretically lead to more pronounced pleiotropic effects. However, there is a notable lack of direct comparative clinical or preclinical studies quantifying the differences in the pleiotropic effects between this compound and atorvastatin calcium. Future research is warranted to elucidate whether the strontium salt offers any advantages in terms of these non-lipid-lowering benefits.

Conclusion

Atorvastatin exhibits a wide array of pleiotropic effects that extend beyond its primary lipid-lowering function. These effects, including the improvement of endothelial function, reduction of inflammation, and mitigation of oxidative stress, are crucial for its overall cardiovascular protective efficacy. The underlying mechanisms are complex and involve the modulation of key signaling pathways such as Rho/ROCK and NF-κB. While this compound was developed with the aim of improving the drug's pharmacokinetic profile, further research is needed to determine if this translates into enhanced pleiotropic effects compared to the more widely studied calcium salt. This technical guide provides a comprehensive foundation for understanding the multifaceted actions of atorvastatin and highlights the need for continued investigation into the specific properties of its strontium salt formulation.

References

- 1. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atorvastatin causes depressor and sympatho-inhibitory effects with upregulation of nitric oxide synthases in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atorvastatin-induced endothelial nitric oxide synthase expression in endothelial cells is mediated by endoglin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atorvastatin suppresses NLRP3 inflammasome activation via TLR4/MyD88/NF-κB signaling in PMA-stimulated THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atorvastatin inhibited TNF-α induced matrix degradation in rat nucleus pulposus cells by suppressing NLRP3 inflammasome activity and inducing autophagy through NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atorvastatin improves coronary flow and endothelial function in patients with coronary slow flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of atorvastatin on serum lipids, serum inflammation and plaque morphology in patients with stable atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atorvastatin inhibits pro-inflammatory actions of aldosterone in vascular smooth muscle cells by reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atorvastatin treatment in a dog preclinical model of Alzheimer's disease leads to up-regulation of haem oxygenase-1 and is associated with reduced oxidative stress in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy [frontiersin.org]

- 14. Atorvastatin improves plaque stability in diabetic atherosclerosis through the RAGE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atorvastatin inhibits Lipopolysaccharide (LPS)-induced vascular inflammation to protect endothelium by inducing Heme Oxygenase-1 (HO-1) expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embarpublishers.com [embarpublishers.com]

- 17. Atorvastatin treatment improves endothelial function through endothelial progenitor cells mobilization in ischemic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Low‐Dose Statin Therapy Improves Endothelial Function in Type 2 Diabetic Patients With Normal Serum Total Cholesterol: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of Atorvastatin Treatment in First‐Degree Relatives of Patients With Premature Coronary Artery Disease With Endothelial Dysfunction: A Double‐Blind, Randomized, Placebo‐Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of atorvastatin on oxidative stress and inflammation markers in myxomatous mitral valve disease in dogs: A comparison of subclinical and clinical stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

- 22. Long-term high-dose atorvastatin decreases brain oxidative and nitrosative stress in a preclinical model of Alzheimer disease: a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Stabilization of vulnerable plaque in the ACS patient: evidence from HUYGENS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is this compound used for? [synapse.patsnap.com]

Atorvastatin Salt Solubility: A Comparative Technical Analysis of Strontium vs. Calcium Forms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of the solubility characteristics of two salt forms of atorvastatin: atorvastatin strontium and atorvastatin calcium. A comprehensive review of available data and experimental methodologies is presented to inform drug development and formulation strategies.

Executive Summary

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the management of hypercholesterolemia. The therapeutic efficacy of a poorly soluble drug like atorvastatin is intrinsically linked to its dissolution rate and subsequent bioavailability. The selection of an appropriate salt form is a critical determinant of these physicochemical properties. This guide focuses on the solubility differences between this compound and the more commonly used atorvastatin calcium, providing quantitative data and detailed experimental protocols to support further research and development in this area.

Comparative Aqueous Solubility

Published data indicates a significant difference in the aqueous solubility of this compound and atorvastatin calcium. A key study directly comparing the two salt forms revealed that this compound exhibits markedly higher solubility in both deionized water and a buffered solution at pH 6.8.[1] This enhanced solubility of the strontium salt suggests a potential for improved dissolution and bioavailability.

Table 1: Comparative Aqueous Solubility of Atorvastatin Salts at 25°C

| Salt Form | Solvent | Solubility (mg/mL) |

| This compound (Crystalline Form I) | Deionized Water | 0.38[1] |

| Atorvastatin Calcium Trihydrate | Deionized Water | 0.14[1] |

| This compound (Crystalline Form I) | Buffer Solution (pH 6.8) | 0.45[1] |

| Atorvastatin Calcium Trihydrate | Buffer Solution (pH 6.8) | 0.26[1] |

Solubility in Organic Solvents

Table 2: Solubility of Atorvastatin Calcium in Various Solvents

| Solvent | Solubility Description | Approximate Solubility (mg/mL) |

| Methanol | Freely soluble | Not specified |

| Ethanol | Slightly soluble | ~0.5[2] |

| Acetonitrile | Very slightly soluble | Not specified |

| Dimethylformamide (DMF) | Soluble | ~25[2] |

| Dimethyl sulfoxide (DMSO) | Soluble | ~15[2] |

Experimental Protocol: Aqueous Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of atorvastatin salts, based on protocols described in the literature.[1]

Objective: To determine the saturation solubility of this compound and atorvastatin calcium in deionized water and a buffered solution.

Materials:

-

This compound

-

Atorvastatin calcium trihydrate

-

Deionized water

-

Phosphoric acid buffer solution (pH 6.8)

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate HPLC column and mobile phase

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Shaker or agitator

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of the atorvastatin salt is added to a known volume of the desired solvent (deionized water or pH 6.8 buffer).

-

The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

The saturated solution is filtered to remove any undissolved solid particles. A 0.45 µm syringe filter is suitable for this purpose.

-

-

Sample Analysis by HPLC:

-

The clear filtrate is appropriately diluted.

-

The diluted sample is injected into the HPLC system.

-

The concentration of the dissolved atorvastatin is determined by comparing the peak area of the sample to a standard curve of known atorvastatin concentrations.

-

-

Calculation:

-

The solubility is calculated based on the measured concentration and the dilution factor.

-

Discussion and Implications

The higher aqueous solubility of this compound compared to atorvastatin calcium is a significant finding for drug development. This property could translate to a faster dissolution rate in the gastrointestinal tract, potentially leading to enhanced bioavailability and a more rapid onset of therapeutic action. The choice of salt form can also impact other critical aspects of drug product development, including formulation design, stability, and manufacturing processes.

It is important to note that while solubility is a key indicator, further studies are required to fully elucidate the in vivo performance of this compound. These would include dissolution profiling under various biorelevant conditions and in vivo pharmacokinetic studies in animal models and humans.

Conclusion

The selection of a salt form with optimal physicochemical properties is a cornerstone of successful drug development. The available data strongly suggests that this compound possesses a superior aqueous solubility profile compared to atorvastatin calcium. This technical guide provides the foundational data and methodologies for scientists and researchers to further explore the potential advantages of this compound in the development of next-generation statin therapies. Further investigation into its broader physicochemical characteristics and in vivo performance is warranted.

References

Atorvastatin Strontium: A Comprehensive Technical Guide to Thermal Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and degradation products of Atorvastatin strontium. Given the limited availability of public data specific to the strontium salt, this guide leverages extensive research on Atorvastatin calcium, which is considered a scientifically sound surrogate for understanding the degradation pathways of the active Atorvastatin molecule. The fundamental degradation mechanisms are inherent to the drug molecule itself and are largely independent of the salt form.

Thermal Stability Analysis

This compound is noted for its good thermal stability, a desirable characteristic for pharmaceutical formulations[1][2]. The thermal behavior of Atorvastatin salts is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Atorvastatin salts, TGA reveals mass loss associated with the removal of water/solvents and subsequent thermal decomposition.

Based on studies of Atorvastatin calcium trihydrate, a typical TGA thermogram shows a multi-step weight loss. The initial weight loss, occurring between 40°C and 140°C, is attributed to the loss of unbound water and water of hydration[3][4]. Significant degradation and decomposition of the Atorvastatin molecule typically commence at temperatures above 200°C[3][4][5].

Table 1: Summary of Thermal Events for Atorvastatin Calcium Trihydrate (as a proxy for this compound)

| Temperature Range (°C) | Event | Approximate Weight Loss (%) | Reference |

| 40 - 140 | Desolvation (Loss of Water) | ~4.5 | [3][5] |

| > 200 | Onset of Decomposition | Varies | [3][4] |

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of a substance, such as melting and glass transitions. For crystalline Atorvastatin salts, a sharp endothermic peak corresponding to its melting point is typically observed[6][7][8]. Studies on Atorvastatin calcium trihydrate show a melting endotherm around 160°C[3]. The presence of multiple endotherms can indicate the existence of different polymorphic forms or solvates[4][9].

Table 2: DSC Thermal Events for Crystalline Atorvastatin Calcium (as a proxy for this compound)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) | Reference |

| Dehydration | 70 - 90 | - | - | [3] |

| Melting | ~141 - 148 | ~160 | 81.4 - 87.1 | [4] |

Degradation Products and Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance[2][10][11]. Atorvastatin is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions[1][12][13].

Major Degradation Products

Several degradation products of Atorvastatin have been identified through forced degradation studies, primarily using liquid chromatography coupled with mass spectrometry (LC-MS)[2][10][14].

Table 3: Identified Degradation Products of Atorvastatin

| Degradation Product | Stress Condition | Molecular Formula | Reference |

| Atorvastatin Lactone | Acidic Hydrolysis, Oxidative | C₃₃H₃₃FN₂O₄ | [2][15][16] |

| Dehydrated Atorvastatin | Acidic Hydrolysis | C₃₃H₃₃FN₂O₄ | [2][10] |

| Dehydrated Atorvastatin Lactone | Acidic Hydrolysis | C₃₃H₃₁FN₂O₃ | [2][10] |

| Diastereomers of Atorvastatin | Acidic Hydrolysis | C₃₃H₃₅FN₂O₅ | [2][10] |

| Oxidative Degradation Product 1 (Imp-O1) | Oxidative | C₃₅H₃₈FN₂O₆ | [1] |

| Oxidative Degradation Product 2 (Imp-O2) | Oxidative | C₃₅H₃₈FN₂O₆ | [1] |

| ATV-epoxy dion | Oxidative, Photolytic | C₃₃H₃₁FN₂O₄ | [17][18][19] |

| ATV-cycloFP | Oxidative | C₃₅H₃₇FN₂O₇ | [17][18][19] |

| (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | Oxidative | C₂₆H₂₄FNO₆ | [20] |

Degradation Pathways

The primary degradation pathways for Atorvastatin involve hydrolysis of the heptanoic acid side chain and oxidation of the pyrrole ring.

Caption: Major degradation pathways of Atorvastatin under stress conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for thermal analysis and forced degradation studies of Atorvastatin salts.

Thermogravimetric Analysis (TGA) Protocol

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: 3-5 mg of the Atorvastatin salt is accurately weighed into a clean aluminum pan.

-

Analysis Conditions: The sample is heated from ambient temperature to approximately 300°C at a constant heating rate of 10°C/minute.

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/minute to prevent oxidative degradation.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of weight loss and the temperatures corresponding to desolvation and decomposition[3].

Differential Scanning Calorimetry (DSC) Protocol

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter, standardized with an indium standard, is used.

-

Sample Preparation: 3-5 mg of the Atorvastatin salt is hermetically sealed in an aluminum pan.

-

Analysis Conditions: The sample is heated from ambient temperature to approximately 200°C at a heating rate of 10°C/minute.

-

Atmosphere: The analysis is performed under a nitrogen purge (50 mL/minute).

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic events, such as melting points and glass transitions[21].

Forced Degradation Study Protocol

Objective: To generate degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 80°C for 2 hours[16].

-

Basic Hydrolysis: 0.1 M NaOH at 80°C for 2 hours[16].

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours[16].

-

Thermal Degradation: Dry heat at 105°C for 10 days[1].

-

Photolytic Degradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines[12].

Analytical Method for Degradation Products (HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Atorvastatin from its degradation products.

Table 4: Typical HPLC Method Parameters for Atorvastatin and its Degradation Products

| Parameter | Condition | Reference |